molecular formula C14H11FN2O3 B10913774 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one

Cat. No.: B10913774
M. Wt: 274.25 g/mol
InChI Key: BURKVVFGHLIGHR-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring fused with a chromenone structure, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one typically involves multiple steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with adjustments to reaction conditions to ensure safety, efficiency, and cost-effectiveness. This includes optimizing the use of raw materials, solvents, and catalysts, as well as implementing purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromenone ring or the pyrazole ring.

    Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while halogenation can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-3-hydroxy-4H-chromen-4-one is unique due to its specific combination of a pyrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-6-fluoro-3-hydroxychromen-4-one

InChI

InChI=1S/C14H11FN2O3/c1-7-10(6-17(2)16-7)14-13(19)12(18)9-5-8(15)3-4-11(9)20-14/h3-6,19H,1-2H3

InChI Key

BURKVVFGHLIGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)F)O)C

Origin of Product

United States

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